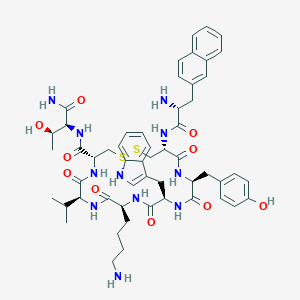
1-Methyl-1-naphthalen-1-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-naphthalen-1-ylhydrazine is a chemical compound that belongs to the class of hydrazine derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents and water. This compound has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-naphthalen-1-ylhydrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methyl-1-naphthalen-1-ylhydrazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess anti-microbial properties and to be effective against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-1-naphthalen-1-ylhydrazine in lab experiments include its easy synthesis, its low toxicity, and its potential applications in various fields. However, its limitations include its instability and its potential to decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-1-naphthalen-1-ylhydrazine. One direction is to investigate its potential as a corrosion inhibitor for various metals and alloys. Another direction is to explore its use as a precursor for the synthesis of novel materials with unique properties. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential applications in the field of organic electronics.
Synthesemethoden
The synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine can be achieved through various methods, including the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, the reaction of 1-Methyl-1-naphthalen-1-ylcarbonyl chloride with hydrazine hydrate, and the reaction of 1-Methyl-1-naphthalen-1-ylketone with hydrazine hydrate. The most commonly used method is the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, which involves the use of reducing agents such as sodium dithionite or zinc powder.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-naphthalen-1-ylhydrazine has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of novel materials. Additionally, it has been studied for its use in the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
1-methyl-1-naphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPDZONJCRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328706 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-naphthalen-1-ylhydrazine | |
CAS RN |
119090-35-6 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














